![molecular formula C6H12ClNO B2447963 rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride CAS No. 1989824-24-9](/img/structure/B2447963.png)
rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride
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Overview
Description
“rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride” is a chemical compound with the CAS Number: 2744549-61-7 . It has a molecular weight of 135.59 . The compound is stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO.ClH/c1-4-2-7-3-5(4)6-1;/h4-6H,1-3H2;1H/t4-,5+;/m0./s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 135.59 . It is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
PET Radioligand Development A study by Gao et al. (2012) focused on developing a PET tracer, specifically for α7 nicotinic acetylcholine receptors (α7-nAChR). They synthesized a compound, [(11)C]rac-(1), that has potential applications in imaging cerebral α7-nAChRs in mice. This tracer was able to penetrate the blood-brain barrier and specifically label neuronal α7-nAChRs, highlighting its relevance in neuroscientific research (Gao et al., 2012).
Microbial Baeyer-Villiger Reaction Königsberger and Griengl (1994) explored the microbial Baeyer-Villiger reaction of various bicyclo[3.2.0]heptan-6-ones, including rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride, with Acinetobacter calcoaceticus. This study is significant for synthetic chemistry as it produced regioisomeric lactones with high enantiomeric excess, demonstrating the utility of microbial catalysts in producing stereochemically complex structures (Königsberger & Griengl, 1994).
Bioanalysis in Neuroscience In the field of neuroscience, LY379268, a compound closely related to rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride, was analyzed using liquid chromatography/mass spectrometry. This study by Benitex et al. (2014) is crucial for understanding the bioanalytical methods applicable to studying such compounds in neuroscience research (Benitex et al., 2014).
Synthesis of Enantiomeric Derivatives Research by Allemann and Vogel (1991) on the synthesis of enantiomeric derivatives of related bicyclic structures emphasizes the importance of stereochemistry in synthesizing biologically active compounds. This study contributes to the broader understanding of synthetic methods applicable to compounds like rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride (Allemann & Vogel, 1991).
Safety And Hazards
properties
IUPAC Name |
(1R,5S,6R)-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5+,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOQEOPGZUGMT-FPKZOZHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride |
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